Cas no 53490-78-1 (Desbromo Leptophos)

Desbromo Leptophos structure
Desbromo Leptophos structure
Nome del prodotto:Desbromo Leptophos
Numero CAS:53490-78-1
MF:C13H11Cl2O2PS
MW:333.170001268387
CID:371131
PubChem ID:40785

Desbromo Leptophos Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphonothioic acid,phenyl-, O-(2,5-dichlorophenyl) O-methyl ester (9CI)
    • desbromoleptophos
    • O-(2,5-dichlorophenyl) O-methyl phenylphosphonothioate
    • 73270-48-1
    • [2,5-bis(chloranyl)phenoxy]-methoxy-phenyl-sulfanylidene-$l^{5}-phosphane
    • Phosphonothioic acid, P-phenyl-, O-(2,5-dichlorophenyl) O-methyl ester
    • 53490-78-1
    • DESBROMO LEPTOPHOS
    • T69CLB7QMZ
    • (+-)-Debromoleptophos
    • O-(2,5-Dichlorophenyl) O-methyl phenyl thiophosphonate
    • (R)-O-(2,5-Dichlorophenyl) O-methyl phenylphosphonothioate
    • O-(2,5-Dichlorophenyl)-O-methylphenylthiophosphonate
    • (S)-(-)-Desbromoleptophos
    • Phosphonothioic acid, phenyl-, O-(2,5-dichlorophenyl) O-methyl ester, (S)-
    • Phosphonothioic acid, phenyl-, O-(2,5-dichlorophenyl) O-methyl ester, (+-)-
    • 73306-99-7
    • (R)-(+)-Debromoleptophos
    • (+-)-Desbromoleptophos
    • 73306-98-6
    • DTXSID40866344
    • (R)-Phenylphosphonothioic acid O-(2,5-dichlorophenyl) O-methyl ester
    • 1ST20526
    • PHOSPHONOTHIOIC ACID, PHENYL-, O-(2,5-DICHLOROPHENYL) O-METHYL ESTER
    • Debromoleptophos
    • Q26840959
    • (+-)-Phenylphosphonothioic acid O-(2,5-dichlorophenyl) O-methyl ester
    • NS00121830
    • Phosphonothioic acid, phenyl-, O-(2,5-dichlorophenyl) O-methyl ester, (R)-
    • Desbrom-leptophos
    • (2,5-Dichlorophenoxy)-methoxy-phenyl-sulfanylidene-lambda5-phosphane
    • UNII-T69CLB7QMZ
    • BRN 2872007
    • (S)-Phenylphosphonothioic acid O-(2,5-dichlorophenyl) O-methyl ester
    • HBGSTGQUUANUBS-UHFFFAOYSA-N
    • Desbromo Leptophos
    • Inchi: InChI=1S/C13H11Cl2O2PS/c1-16-18(19,11-5-3-2-4-6-11)17-13-9-10(14)7-8-12(13)15/h2-9H,1H3
    • Chiave InChI: HBGSTGQUUANUBS-UHFFFAOYSA-N
    • Sorrisi: COP(=S)(C1=CC=CC=C1)OC2=C(C=CC(=C2)Cl)Cl

Proprietà calcolate

  • Massa esatta: 331.959442
  • Massa monoisotopica: 331.959442
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 4
  • Complessità: 337
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.6
  • Superficie polare topologica: 50.6

Proprietà sperimentali

  • Densità: 1.41
  • Punto di ebollizione: 402.1°Cat760mmHg
  • Punto di infiammabilità: 197°C
  • PSA: 60.36000
  • LogP: 5.30420

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